molecular formula C18H24Cl2N2O2 B6288610 1,2-Bis(2-chloroacetamido)diamantane CAS No. 2077236-62-3

1,2-Bis(2-chloroacetamido)diamantane

Cat. No.: B6288610
CAS No.: 2077236-62-3
M. Wt: 371.3 g/mol
InChI Key: LAUUVTUXSYLZDI-UHFFFAOYSA-N
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Description

This compound has garnered significant attention due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1,2-Bis(2-chloroacetamido)diamantane typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where carbocation or radical intermediates are used to achieve the desired substitution . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(2-chloroacetamido)diamantane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.

    Reduction: Reduction reactions often involve the use of reducing agents like borane-tetrahydrofuran (BH3·THF).

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .

Scientific Research Applications

1,2-Bis(2-chloroacetamido)diamantane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts

Mechanism of Action

The mechanism by which 1,2-Bis(2-chloroacetamido)diamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s rigid polycyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1,2-Bis(2-chloroacetamido)diamantane can be compared to other similar compounds, such as:

    Adamantane: The parent compound, known for its antiviral properties.

    2-Azaadamantane: A nitrogen-substituted adamantane derivative with potential pharmaceutical applications.

    Diamantane: A higher-order diamondoid with unique structural properties.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other adamantane derivatives .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUUVTUXSYLZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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